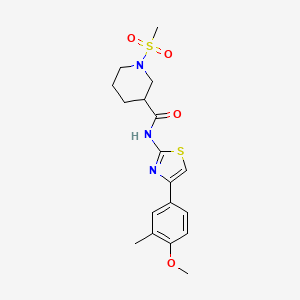

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Description

BenchChem offers high-quality N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c1-12-9-13(6-7-16(12)25-2)15-11-26-18(19-15)20-17(22)14-5-4-8-21(10-14)27(3,23)24/h6-7,9,11,14H,4-5,8,10H2,1-3H3,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXBTIBOHHHEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and related research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 411.5 g/mol. The structure features a thiazole ring, a piperidine moiety, and a methoxy-substituted phenyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 411.5 g/mol |

| CAS Number | 921835-86-1 |

Synthesis

The synthesis of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multi-step reactions starting from readily available thiazole derivatives and piperidine precursors. The process includes the formation of the thiazole ring followed by the introduction of the sulfonamide group and subsequent modifications to achieve the final compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro assays reveal that the compound can inhibit cell proliferation significantly, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

Thiazole-containing compounds have been recognized for their antimicrobial properties. N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Anticonvulsant Activity

Research into thiazole derivatives has also indicated potential anticonvulsant activity. Compounds with similar structures have demonstrated efficacy in animal models of epilepsy, suggesting that N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide may possess similar properties .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated various thiazole derivatives for their ability to induce apoptosis in cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death in treated cells .

- Antimicrobial Efficacy : In a comparative analysis against standard antibiotics, the compound exhibited lower MIC values against specific bacterial strains, indicating its potential as a novel antimicrobial agent .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives revealed that modifications at specific positions on the thiazole ring significantly enhance biological activity. For instance, substituents on the phenyl ring were crucial for improving anticancer efficacy .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is , with a molecular weight of 356.4 g/mol. The compound features a thiazole ring, a piperidine moiety, and a sulfonamide group, which are critical for its biological activity.

Pharmacological Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole and piperidine structures have shown promise in inhibiting tumor growth in breast, colon, and cervical cancers .

-

Metabolic Disorders :

- The compound has been investigated for its potential to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome conditions such as type 2 diabetes and obesity. Inhibition of this enzyme may help regulate cortisol levels, thereby improving insulin sensitivity and reducing hypertension .

- Central Nervous System Disorders :

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The structure-activity relationship studies indicate that modifications to the thiazole and piperidine rings can significantly affect the biological activity of the compound. For instance, variations in substituents on the aromatic rings can enhance potency against specific cancer cell lines or improve pharmacokinetic properties .

Case Studies

- Antitumor Efficacy :

- Diabetes Treatment :

Q & A

Q. What synthetic strategies are commonly employed to construct the thiazole-carboxamide core of this compound?

The thiazole ring is typically synthesized via Hantzsch thiazole formation, reacting α-halo ketones with thioureas or thioamides. For the target compound, 4-(4-methoxy-3-methylphenyl)thiazol-2-amine serves as a key intermediate. The piperidine-3-carboxamide moiety is introduced via coupling reactions, such as using EDCI/HOBt or HATU, to form the amide bond. Post-functionalization (e.g., methylsulfonylation of piperidine) is performed under basic conditions .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- 1H/13C NMR : To verify substituent positions and stereochemistry (e.g., distinguishing piperidine conformers) .

- HPLC : Assess purity (>98% is typical for pharmacological studies; retention times vary with mobile phases like acetonitrile/water gradients) .

- Mass Spectrometry (HRMS or LC-MS) : Confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can stereochemical challenges in piperidine functionalization be addressed during synthesis?

The methylsulfonyl group on piperidine may induce conformational bias. Strategies include:

Q. What experimental design considerations improve yield in the final amidation step?

Low yields (<40%) in amidation often arise from steric hindrance or poor nucleophilicity. Mitigation involves:

Q. How should researchers resolve discrepancies between in vitro enzyme inhibition and cellular efficacy data?

Contradictions may stem from poor cellular permeability or off-target effects. Methodological approaches include:

- Permeability assays : Use Caco-2 monolayers or PAMPA to evaluate membrane penetration .

- Metabolite screening : LC-MS to identify active metabolites or degradation products.

- Orthogonal assays : Confirm target engagement via thermal shift or SPR binding studies .

Methodological Guidance for Data Analysis

Q. What computational tools are recommended for SAR studies of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes to targets (e.g., kinases or GPCRs).

- QSAR models : Corrogate substituent effects (e.g., methoxy vs. methyl groups) on bioactivity using descriptors like logP and polar surface area .

Q. How can researchers validate the metabolic stability of this compound in preclinical studies?

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS.

- CYP450 inhibition screening : Identify metabolic liabilities using fluorogenic substrates.

- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and AUC in rodent models .

Tables of Key Data

| Parameter | Typical Value | Reference |

|---|---|---|

| Synthetic Yield (Final Step) | 24–39% | |

| HPLC Purity | ≥98% (C18 column, 220 nm) | |

| logP (Predicted) | 2.8–3.5 | |

| Plasma Stability (t1/2, Rat) | 2.5–4.2 hours |

Notes for Rigorous Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.